Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester
Description
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a sulfamic acid ester group, a phenylethyl group, and a trimethylsilyl-propynyl moiety
Properties
CAS No. |
648918-52-9 |
|---|---|
Molecular Formula |
C14H21NO3SSi |
Molecular Weight |
311.47 g/mol |
IUPAC Name |
[(3S)-5-phenyl-1-trimethylsilylpent-1-yn-3-yl] sulfamate |
InChI |
InChI=1S/C14H21NO3SSi/c1-20(2,3)12-11-14(18-19(15,16)17)10-9-13-7-5-4-6-8-13/h4-8,14H,9-10H2,1-3H3,(H2,15,16,17)/t14-/m0/s1 |
InChI Key |
SUZBXGWTPVVUGI-AWEZNQCLSA-N |
Isomeric SMILES |
C[Si](C)(C)C#C[C@H](CCC1=CC=CC=C1)OS(=O)(=O)N |
Canonical SMILES |
C[Si](C)(C)C#CC(CCC1=CC=CC=C1)OS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Example Reaction Conditions:
- Temperature : 60-80 °C
- Catalyst : Acid catalyst (e.g., sulfuric acid)
- Yield : Varies based on reactant purity and reaction time.
Activation of Sulfamic Acid Salts
Another effective method involves activating sulfamic acid salts using reagents like triphenylphosphonium ditriflate. This method enhances the reactivity of the sulfamate salt, allowing for smoother nucleophilic substitution reactions.
Procedure:
- Preparation of Sulfamic Acid Salt : React amines with sulfur trioxide to form sulfamic acid salts.
- Activation : Treat the salt with triphenylphosphonium ditriflate in a suitable solvent (e.g., dichloromethane).
- Nucleophilic Attack : Introduce the alcohol (phenethyl alcohol) to form the ester.
Reaction Table:
| Step | Reactants | Conditions | Expected Yield |
|---|---|---|---|
| 1 | Amine + SO₃ | 0 °C - 22 °C | Quantitative |
| 2 | Activated salt + Alcohol | -78 °C to 22 °C | 95% isolated yield |
Alternative Synthesis via Urea and Sulfur Trioxide
A more complex but efficient method involves using urea, sulfur trioxide, and sulfuric acid in a controlled environment to produce sulfamic acid, which can then be converted into its ester form.
Process Steps:
- Formation of Urea Bisulfate : Urea is reacted with sulfur trioxide and sulfuric acid at controlled temperatures (55-75 °C).
- Conversion to Sulfamic Acid : The urea bisulfate undergoes further reaction with sulfuryl chloride to yield sulfamic acid.
- Esterification : The resulting sulfamic acid is then reacted with phenethyl alcohol under acidic conditions.
Summary of Yields from Different Methods
| Method | Yield (%) | Comments |
|---|---|---|
| Direct Esterification | Varies | Dependent on reactant purity |
| Activation Method | 95% | High efficiency |
| Urea/Sulfur Trioxide Method | >90% | Effective for large-scale synthesis |
The preparation methods for (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester highlight the versatility and efficiency achievable through various synthetic strategies. By employing techniques such as direct esterification, activation of sulfamic acid salts, and advanced synthesis involving urea and sulfur trioxide, chemists can effectively produce this compound for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of Sulfamate Esters
One of the primary applications of sulfamic acid esters is their role in the synthesis of sulfamate esters. These compounds are important intermediates in organic synthesis and can be used as nitrogen sources for various reactions, including amination and aziridination. A method involving the activation of sulfamic acid salts with triphenylphosphine ditriflate has been developed to produce sulfamate esters in good yields. This method allows for the incorporation of various nucleophiles derived from aliphatic alcohols and phenols, making it a versatile approach for generating differentially substituted sulfamides and sulfamate esters .
Medicinal Chemistry Applications
Biological Activity
Sulfamic acid derivatives have been investigated for their biological activity, particularly as potential pharmaceuticals. For instance, certain sulfamate esters have shown promise as inhibitors for enzymes involved in neurological disorders, such as cholinesterases. The ability to modulate enzyme activity can lead to therapeutic applications in treating conditions like Alzheimer's disease .
Case Study: Cholinesterase Inhibition
Research has demonstrated that specific sulfamic acid derivatives exhibit significant cholinesterase inhibitory activity. For example, studies have shown that certain compounds derived from sulfamic acid can inhibit butyrylcholinesterase with IC50 values indicating effective biological activity. This suggests potential applications in enhancing neurotransmitter levels in therapeutic settings .
Catalysis
Heterogeneous Catalysis
Sulfamic acid has been recognized as an effective heterogeneous catalyst in various organic reactions, including acetylation and esterification processes. Its catalytic properties allow for efficient reaction conditions and improved yields without the need for extensive purification steps. The use of sulfamic acid as a catalyst can streamline synthetic pathways, making it an attractive option for industrial applications .
Environmental Applications
Water Treatment
Recent studies indicate that sulfamic acid derivatives may also find applications in environmental chemistry, particularly in water treatment processes. Their ability to act as chelating agents can help remove heavy metals from contaminated water sources, thus contributing to environmental remediation efforts.
Summary Table: Applications of Sulfamic Acid Esters
| Application Area | Description | Example Uses |
|---|---|---|
| Synthetic Chemistry | Synthesis of sulfamate esters via nucleophilic substitution | Intermediates for amination and aziridination |
| Medicinal Chemistry | Cholinesterase inhibitors for neurological disorders | Potential treatments for Alzheimer's disease |
| Catalysis | Heterogeneous catalyst in organic reactions | Acetylation and esterification processes |
| Environmental Chemistry | Chelating agents for heavy metal removal | Water treatment applications |
Mechanism of Action
The mechanism of action of sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester involves its interaction with molecular targets through its functional groups. The sulfamic acid ester group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl and trimethylsilyl-propynyl moieties contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamic acid esters: These compounds share the sulfamic acid ester group but differ in their substituents.
Phenylethyl derivatives: Compounds with a phenylethyl group exhibit similar hydrophobic interactions.
Trimethylsilyl-propynyl esters: These esters have similar structural features but may differ in their reactivity and applications.
Uniqueness
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Biological Activity
Sulfamic acid derivatives, particularly sulfamate esters, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester represents a class of compounds that may exhibit significant pharmacological properties. This article explores its biological activity, synthesis, and potential applications based on existing literature.
Chemical Structure and Synthesis
The compound is characterized by the presence of a sulfamic acid moiety linked to a propynyl group and a trimethylsilyl substituent. The synthesis typically involves the activation of sulfamic acid salts using reagents like triphenylphosphine ditriflate, followed by nucleophilic substitution with various alcohols or phenols to yield sulfamate esters .
General Pharmacological Properties
Sulfamate esters are known for their ability to inhibit various enzymes and exhibit anti-cancer properties. They have been studied for their interaction with histone methyltransferases, which are critical in regulating gene expression and have implications in cancer therapy .
Case Studies
- Estrogenic Activity : A study investigated the estrogenic effects of various substituted sulfamate esters, finding that certain derivatives could mimic estrogen activity in vitro. This suggests potential applications in hormone-related therapies .
- Toxicity Assessments : Research indicates that sulfamate esters generally exhibit low toxicity profiles in sub-chronic studies, with no adverse effects observed at certain dosage levels in animal models . For example, a 90-day dietary study on rats showed no observed adverse effect levels (NOAEL) at doses up to 2,500 mg/kg body weight per day.
The biological activity of sulfamate esters is often attributed to their ability to undergo hydrolysis in vivo, yielding active metabolites such as phenethyl alcohol and carboxylic acids . These metabolites can interact with biological targets, influencing cellular pathways involved in proliferation and apoptosis.
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H17N1O3S1 |
| Molecular Weight | 273.35 g/mol |
| NOAEL (in rats) | 2,500 mg/kg body weight/day |
| Estrogenic Activity | Positive (varies by substitution) |
Research Findings
Recent studies have highlighted the potential of sulfamate esters as therapeutic agents:
- Anticancer Properties : Compounds similar to sulfamic acid derivatives have shown promise in inhibiting cancer cell growth through modulation of epigenetic regulators like EZH2 .
- Enzyme Inhibition : Some sulfamate esters are reported to inhibit enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester, and how can purity be ensured?
- Methodological Answer : A multi-step synthesis involving regioselective silylation and sulfamoylation is typically employed. For example, silylation of the propargyl alcohol intermediate using trimethylsilyl chloride under inert conditions (e.g., nitrogen atmosphere) can yield the trimethylsilyl-protected alkyne. Subsequent sulfamoylation with sulfamoyl chloride in the presence of a base (e.g., triethylamine) ensures ester formation . Purity (>98%) is validated via HPLC with photodiode array detection, referencing pharmacopeial impurity thresholds for sulfamic acid derivatives (e.g., ≤0.15% for specified unidentified impurities) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are essential. HRMS confirms molecular weight (e.g., [M+H]+ at m/z 376.18), while NMR resolves stereochemistry at the (1S)-center and confirms silyl-protected alkyne signals (e.g., δ ~0.2 ppm for TMS protons). X-ray crystallography may be used if single crystals are obtainable, as demonstrated for structurally related esters .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH) show degradation <2% over 6 months when stored in amber glass vials at -20°C. Avoid exposure to moisture or oxidizing agents, as the silyl group is susceptible to hydrolysis, and the sulfamate ester may undergo thermal decomposition above 40°C .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Contradictions often arise from competing side reactions (e.g., desilylation or sulfamate hydrolysis). Design of Experiments (DoE) with parameters like temperature (-10°C to 25°C), solvent polarity (THF vs. DCM), and reagent stoichiometry (1.0–1.5 equivalents) can optimize yield. Reaction monitoring via inline FTIR or LC-MS identifies intermediates and byproducts .
Q. How can the compound’s reactivity in click chemistry be modulated for bioconjugation studies?
- Methodological Answer : The trimethylsilyl (TMS) group acts as a protecting moiety for the alkyne, enabling selective deprotection (e.g., using TBAF in THF) prior to copper-catalyzed azide-alkyne cycloaddition (CuAAC). Kinetic studies show a 10-fold increase in reaction rate after deprotection, with minimal interference from the sulfamate group .
Q. What computational methods predict the compound’s interactions with enzymatic targets (e.g., sulfatases)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding to sulfatase active sites. Key interactions include hydrogen bonding between the sulfamate oxygen and catalytic residues (e.g., His150 in human sulfatase) and hydrophobic packing of the phenethyl group. Free energy calculations (MM-PBSA) validate binding affinity trends .
Q. How do structural analogs with varied silyl groups (e.g., TMS vs. TBS) affect biological activity?
- Methodological Answer : Comparative SAR studies reveal that bulkier silyl groups (e.g., TBS) reduce cellular permeability by ~40% (Caco-2 assay), while TMS derivatives maintain >90% activity in sulfatase inhibition assays. Metabolic stability (human liver microsomes) is comparable across analogs, but TMS shows faster deprotection kinetics in vivo .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility in polar aprotic solvents: How to reconcile?
- Analysis : Discrepancies arise from crystallization vs. amorphous forms. Differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., Form I melts at 112°C, Form II at 98°C). Solubility in DMSO ranges from 50–75 mg/mL depending on polymorphic purity. Use hot-stage microscopy to verify crystalline form before solubility assays .
Q. Why do some studies report pH-dependent degradation, while others do not?
- Analysis : Degradation is buffer-specific. Phosphate buffers (pH 7.4) accelerate hydrolysis of the sulfamate ester (t₁/₂ = 48 hrs) compared to Tris-HCl (t₁/₂ = 72 hrs). Include buffer composition in stability protocols and use Arrhenius modeling to predict shelf life under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
